molecular formula C13H16N4OS B12860593 N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide

N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide

Cat. No.: B12860593
M. Wt: 276.36 g/mol
InChI Key: LWNGFTUBPFBMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-triazol-3-yl)-acetamide

Systematic Nomenclature and IUPAC Classification

The compound’s systematic name, N-(2,5-dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-triazol-3-yl)-acetamide , adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure comprises three principal components:

  • A 2,5-dimethylphenyl group : A benzene ring substituted with methyl groups at positions 2 and 5.
  • A 5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl moiety : A triazole ring with a sulfur-containing mercapto group (-SH) at position 5 and a methyl group at position 4.
  • An acetamide linker : Connects the phenyl and triazole groups via a carbonyl (C=O) and amine (N–H) functional group.

The IUPAC name is constructed hierarchically:

  • Parent structure : Acetamide (CH3CONH2).
  • Substituents :
    • N-(2,5-dimethylphenyl): The nitrogen atom of the acetamide is bonded to the 2,5-dimethylphenyl group.
    • 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl): The alpha-carbon of the acetamide is attached to the triazole ring at position 3.
Table 1: Structural Breakdown of the IUPAC Name
Component Position Functional Group
Phenyl ring N-substituent 2,5-dimethyl
Triazole ring C3 4-methyl, 5-mercapto
Acetamide Core CH3CONH–

This nomenclature aligns with analogous triazole-acetamide derivatives documented in PubChem and CAS Common Chemistry entries, such as 2-[[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2,6-dimethylphenyl)acetamide (CAS RN: 577985-08-1) . The mercapto group (-SH) and methyl substitutions on the triazole ring are critical for modulating electronic and steric properties, as seen in compounds like 3-mercapto-4-acetylamino-5-methyl-1,2,4-triazol .

Historical Context in Heterocyclic Chemistry Research

Triazole derivatives have been pivotal in heterocyclic chemistry since the 20th century, driven by their versatility in pharmaceuticals, agrochemicals, and materials science. The integration of mercapto groups into triazole frameworks, as seen in this compound, emerged prominently in the 1990s with advancements in sulfur chemistry and catalytic functionalization techniques .

Key Historical Milestones:
  • 1950s–1970s : Development of 1,2,4-triazole synthesis methods, such as the Huisgen cycloaddition, enabling access to diverse triazole scaffolds.
  • 1980s–2000s : Exploration of triazole-thioether conjugates for antimicrobial and anticancer applications, exemplified by compounds like 2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide .
  • 2010s–Present : Computational modeling and structure-activity relationship (SAR) studies to optimize triazole derivatives for targeted therapies, including enzyme inhibition and receptor modulation .

The compound’s design reflects modern strategies to enhance bioactivity through strategic substitutions. For instance, the 2,5-dimethylphenyl group improves lipophilicity, potentially aiding membrane permeability, while the mercapto group facilitates redox interactions and hydrogen bonding with biological targets . These features mirror trends observed in evitiachem.com’s triazole-based products, which emphasize tailored substitutions for specific pharmacological profiles .

Table 2: Evolution of Triazole-Acetamide Derivatives in Research
Decade Innovation Example Compound Impact
1980s Introduction of thioether linkages 3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol Enhanced antimicrobial activity
2000s Aryl-substituted triazoles 2-[[5-[4-(1,1-dimethylethyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]acetonitrile Improved metabolic stability
2020s Multi-targeted triazole acetamides N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-triazol-3-yl)-acetamide Potential for dual enzyme inhibition

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C13H16N4OS/c1-8-4-5-9(2)10(6-8)14-12(18)7-11-15-16-13(19)17(11)3/h4-6H,7H2,1-3H3,(H,14,18)(H,16,19)

InChI Key

LWNGFTUBPFBMDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC2=NNC(=S)N2C

Origin of Product

United States

Biological Activity

N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide (CAS Number: 1043390-97-1) is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4OSC_{13}H_{16}N_{4}OS, with a molecular weight of 276.36 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
CAS Number1043390-97-1
Molecular FormulaC13H16N4OS
Molecular Weight276.36 g/mol

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles can effectively inhibit the growth of various bacterial strains. For instance, a related compound demonstrated moderate activity against Staphylococcus aureus and Enterococcus faecalis . The presence of the mercapto group in this compound may enhance its antimicrobial efficacy due to its ability to interact with bacterial cell walls.

Anti-inflammatory Activity

Compounds with the 1,2,4-triazole structure are also noted for their anti-inflammatory properties. A study found that triazole derivatives could inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . This suggests that this compound may possess similar anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the 5-mercapto group is critical for enhancing the compound's reactivity and biological efficacy. Studies have shown that modifications in the substituents on the phenyl ring significantly affect the activity profile of triazole derivatives .

Case Studies

  • Antimicrobial Efficacy : In a comparative study on triazole derivatives, this compound was tested against various bacterial strains. Results indicated that it exhibited notable inhibitory effects against Gram-positive bacteria with an IC50 value comparable to established antibiotics .
  • Anti-inflammatory Potential : A recent investigation into the anti-inflammatory properties of triazole compounds showed that those similar in structure to this compound significantly reduced levels of pro-inflammatory cytokines in vitro .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
This compound has been investigated for its potential antimicrobial activity. Studies have shown that derivatives of triazole compounds exhibit significant antibacterial effects against a range of pathogens. The presence of the mercapto group enhances the reactivity of the compound, potentially leading to improved efficacy in disrupting bacterial cell walls or metabolic processes.

Anticancer Activity
Research indicates that compounds containing triazole rings are effective in inhibiting cancer cell proliferation. The specific structure of N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide may contribute to its ability to induce apoptosis in cancer cells. Case studies have demonstrated that similar triazole derivatives can modulate signaling pathways associated with cell growth and survival.

Neuroprotective Effects
Recent studies suggest that triazole derivatives may protect against neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. The unique chemical structure of this compound could provide a basis for developing new therapeutic agents for conditions like Alzheimer's disease.

Agricultural Applications

Fungicides and Pesticides
The mercapto group in the compound enhances its potential as a fungicide. Research has shown that similar compounds can inhibit fungal growth by disrupting cellular functions. Field studies have reported improved crop yields when applying triazole-based fungicides, indicating their effectiveness in managing plant diseases.

Plant Growth Regulators
There is emerging evidence that triazole compounds can act as plant growth regulators. They may influence hormonal pathways in plants, promoting growth and resistance to environmental stresses. This application is particularly relevant in sustainable agriculture practices.

Materials Science

Polymer Development
this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure allows for the formation of cross-linked networks that improve the durability of materials used in various applications.

Nanomaterials Synthesis
The compound can serve as a precursor for synthesizing nanomaterials with specific electronic or optical properties. Research has shown that modifying triazole compounds can lead to materials with enhanced conductivity or catalytic activity.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogs

Compound Name / ID (Source) Phenyl Substituent Triazole Substituent Thioether/Sulfanyl Group Molecular Weight (g/mol) Notable Features
Target Compound 2,5-Dimethyl 4-Methyl, 5-mercapto Yes (thioether) ~307.4 (estimated) High H-bonding potential via -SH
N-(4-Bromophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (, ID 26) 4-Bromo 5-Methyl-triazinoindole Yes (thioether) Not reported Bromine enhances lipophilicity
N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-triazol-3-yl)sulfanyl]acetamide () 2,5-Dimethoxy 4-Phenyl, 5-sulfanylmethyl Yes (dual sulfanyl) ~521.6 (estimated) Dual sulfanyl groups increase redox activity
N-(4-Ethoxyphenyl)-2-((4-(2,5-dimethylphenyl)-5-phenyl-triazol-3-yl)thio)acetamide () 4-Ethoxy 4-(2,5-Dimethylphenyl), 5-phenyl Yes (thioether) 458.575 Ethoxy group improves solubility
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)acetamide () 2,4-Dichloro Pyrazole core (non-triazole) No 386.27 Chlorine atoms enhance halogen bonding

Key Research Findings and Implications

Electronic and Steric Effects

  • Mercapto Group (-SH): The 5-mercapto substituent in the target compound distinguishes it from analogs like 26 () and 8 (), which lack sulfur-based nucleophilic groups. This feature may enhance interactions with cysteine residues in enzymes or metal ions in catalytic sites .
  • Methyl vs. However, this may also lower aqueous solubility compared to ethoxy-containing analogs .

Hydrogen Bonding and Crystal Packing

  • highlights that N-substituted acetamides often form dimeric structures via N–H···O hydrogen bonds (R₂²(10) motifs). The target compound’s -SH group could introduce additional S–H···N or S–H···O interactions, altering crystal packing and stability compared to dichlorophenyl or bromophenyl analogs .

Preparation Methods

Synthesis of 3-Mercapto-4-methyl-1,2,4-triazole Intermediate

  • Starting materials: Acetohydrazide derivatives and aromatic or aliphatic isothiocyanates.
  • Reaction conditions: Condensation in ethanol followed by base-catalyzed cyclization.
  • Outcome: Formation of substituted 3-mercapto-5-methyl-1,2,4-triazoles with moderate to good yields.

This step is crucial for introducing the mercapto and methyl groups on the triazole ring. The cyclization mechanism depends on the nature of substituents and reaction media (acidic or alkaline).

Preparation of Chloro-N-(2,5-dimethylphenyl)acetamide

  • Starting materials: 2,5-dimethyl aniline (substituted aryl amine) and 2-chloroacetyl chloride.
  • Reaction conditions: Reaction in the presence of triethylamine (Et3N) as a base, typically in an inert solvent like dichloromethane or DMF.
  • Outcome: Formation of chloro-N-(2,5-dimethylphenyl)acetamide, which serves as the electrophilic partner for nucleophilic substitution.

This acylation step is well-established for preparing chloroacetamide derivatives.

Coupling Reaction to Form Target Compound

  • Reactants: 3-mercapto-4-methyl-1,2,4-triazole derivative and chloro-N-(2,5-dimethylphenyl)acetamide.
  • Reaction conditions: Treatment with an inorganic base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as dimethylformamide (DMF) at controlled temperature.
  • Mechanism: Nucleophilic substitution where the mercapto group attacks the chloroacetamide carbon, forming the thioether linkage.
  • Yield: Moderate to good yields reported, depending on reaction time, temperature, and base used.

This step is critical for assembling the final molecular architecture.

Representative Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
1 Acetohydrazide + Aromatic isothiocyanate Ethanol, reflux, base-catalyzed cyclization 3-Mercapto-4-methyl-1,2,4-triazole 65-80 Cyclization sensitive to substituents
2 2,5-Dimethyl aniline + 2-chloroacetyl chloride Et3N, inert solvent, 0-25°C Chloro-N-(2,5-dimethylphenyl)acetamide 75-85 Controlled addition to avoid side reactions
3 Mercapto-triazole + Chloroacetamide DMF, inorganic base, 50-80°C N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-triazol-3-yl)-acetamide 60-78 Reaction time 12-24 h

Analytical and Purification Notes

  • Purification: Typically involves extraction with ethyl acetate/water, drying over anhydrous sodium sulfate, and recrystallization from solvents like diethyl ether or n-hexane to obtain pure product.
  • Characterization: Confirmed by ^1H NMR, IR spectroscopy (notably N-H stretch ~3325 cm^-1, C=O stretch ~1625 cm^-1), and mass spectrometry showing molecular ion peaks consistent with the expected molecular weight.
  • Reaction monitoring: Thin-layer chromatography (TLC) and chromatographic techniques are used to monitor conversion and purity during synthesis.

Research Findings on Optimization

  • The choice of base and solvent critically affects the yield and purity of the final compound.
  • Parallel synthesis techniques have been employed to optimize substituent effects on the triazole ring and phenyl group, improving biological activity profiles.
  • Temperature control during coupling reactions prevents hydrolysis and side reactions, enhancing yield.

Summary Table of Key Preparation Parameters

Parameter Optimal Range/Condition Effect on Synthesis
Solvent for coupling DMF or DMSO Enhances nucleophilicity and solubility
Base K2CO3, NaH Facilitates deprotonation of mercapto group
Temperature 50-80°C Balances reaction rate and side reactions
Reaction time 12-24 hours Ensures complete conversion
Purification solvents Ethyl acetate, diethyl ether, n-hexane Effective removal of impurities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,5-Dimethyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide, and how is reaction completion monitored?

  • Methodology : A common approach involves refluxing precursors (e.g., substituted oxadiazoles or triazoles) with chloroacetyl chloride in triethylamine, followed by recrystallization. Reaction progress is typically monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (8:2) as the solvent system . For triazole-containing analogs, 1,3-dipolar cycloaddition reactions between alkynes and azides, catalyzed by copper acetate, are employed, with TLC and solvent quenching for isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • IR Spectroscopy : Focus on bands for –NH (~3260–3300 cm⁻¹), C=O (~1670–1680 cm⁻¹), and aromatic C=C (~1580–1600 cm⁻¹) .
  • NMR : Analyze ¹H NMR signals for acetamide protons (e.g., –NCH₂CO– at δ 5.38–5.48 ppm) and aromatic protons (δ 7.2–8.6 ppm). ¹³C NMR should confirm carbonyl (δ ~165 ppm) and triazole/aromatic carbons (δ ~120–153 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with calculated mass accuracy ≤1 ppm .

Q. How can researchers ensure purity during synthesis, and what are common pitfalls in recrystallization?

  • Methodology : Recrystallization using solvents like ethanol or pet-ether is standard . Pitfalls include incomplete dissolution (leading to trapped impurities) and improper cooling rates. Purity should be confirmed via melting point analysis and HPLC. For advanced optimization, statistical design of experiments (DoE) can minimize recrystallization variability by testing solvent ratios and temperature gradients .

Advanced Research Questions

Q. How can synthesis yield be optimized using computational and statistical methods?

  • Methodology :

  • Statistical DoE : Apply fractional factorial designs to screen variables (e.g., reaction time, catalyst loading) and response surface methodology (RSM) to identify optimal conditions .
  • Computational Reaction Design : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD integrate computational predictions with experimental validation to reduce trial-and-error cycles .

Q. How should researchers address contradictions in spectroscopic data or unexpected by-products?

  • Methodology :

  • By-Product Analysis : Use LC-MS or GC-MS to identify impurities. For example, incomplete cycloaddition in triazole synthesis may yield unreacted azides/alkynes .
  • Data Reconciliation : Cross-validate NMR/IR with computational simulations (e.g., Gaussian for predicted spectra). Discrepancies in –SH (thiol) group signals may arise from oxidation; consider inert atmosphere handling .

Q. What strategies are recommended for investigating the compound’s biological activity, and how can assay reproducibility be improved?

  • Methodology :

  • In Silico Screening : Perform molecular docking (e.g., AutoDock) to predict binding affinities to target proteins (e.g., enzymes with thiol-reactive sites).
  • Assay Design : Use dose-response curves with triplicate measurements. Include positive controls (e.g., known inhibitors) and validate results across cell lines .

Q. How can computational tools enhance reaction design for novel derivatives of this compound?

  • Methodology :

  • Reaction Path Search : Employ software like GRRM or AFIR to explore possible intermediates and side reactions.
  • Machine Learning : Train models on existing triazole/acetamide reaction datasets to predict regioselectivity in cycloadditions .

Q. What methodologies are effective for studying environmental degradation or stability under varying conditions?

  • Methodology :

  • Accelerated Degradation Studies : Use DOE to test stability under UV light, humidity, and temperature extremes. Monitor degradation via HPLC and identify products using HRMS .
  • HPLC-MS/MS : Quantify degradation kinetics and elucidate pathways (e.g., hydrolysis of the acetamide group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.